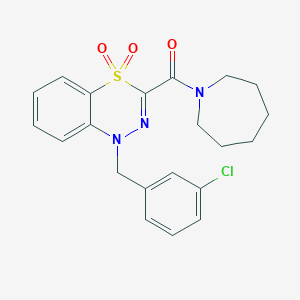

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” is a type of organic compound known as a carbamate. It is a protected hydroxylamine . It is an N-alkyl-N-benzyloxy carbamate . Its linear formula is C6H5CH2ONHCO2C(CH3)3 . It has a molecular weight of 223.27 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, it can be prepared from 4-benzyloxybenzaldehyde and tert-butyl carbamate . The reaction is facilitated by benzenesulfinic acid sodium salt and formic acid . Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC©©OC(=O)NOCc1ccccc1 . The InChI key for this compound is MZNBNPWFHGWAGH-UHFFFAOYSA-N .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, its C-N cross-coupling reaction with fluorescein ditriflate has been reported . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthesis

- Asymmetric Hydrogenation : tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate derivatives, through related ligands, show significant utility in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is critical for the efficient preparation of chiral pharmaceutical ingredients, showcasing the compound's relevance in the synthesis of amino acid or secondary amine components (Imamoto et al., 2012).

Material Science

- Preparation and Properties of New Antioxidants : Research indicates that this compound derivatives can contribute to the synthesis of new antioxidants with higher molecular weight. These antioxidants demonstrate enhanced thermal stability and effectiveness in protecting polymers like polypropylene against thermal oxidation, underscoring the compound's importance in material science (Jiang-qing Pan et al., 1998).

Synthetic Organic Chemistry

- Deprotection of tert-Butyl Carbamates : This compound is also studied for its role in the deprotection of tert-Butyl carbamates, esters, and ethers. Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for such deprotections, offering good selectivity and high yields while preserving the stereochemical integrity of substrates. This highlights the compound's utility in facilitating complex synthetic organic chemistry processes (Bryan Li et al., 2006).

Environmental Science

- Environmental Occurrence and Fate of Antioxidants : Research into synthetic phenolic antioxidants, a category to which this compound related compounds belong, discusses their widespread use, environmental occurrence, human exposure, and potential toxicity. These studies are vital for understanding the environmental impact and safety profiles of such compounds, contributing to the development of safer, more sustainable chemical entities (Runzeng Liu & S. Mabury, 2020).

Safety and Hazards

The safety data sheet for “tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-methyl-3-phenylmethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14-10-11-16(20-18(21)23-19(2,3)4)12-17(14)22-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVZALYWGATOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

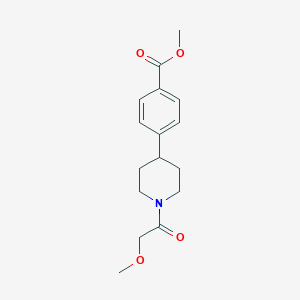

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)

![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)

![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)

![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)

![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)

![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)

![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)